PAR-1 Selectivity: TRAP-6 Shows Zero Activity at PAR-4 Versus Cross-Reactive Alternatives
TRAP-6 (SFLLRN) demonstrates absolute selectivity for PAR-1 with no detectable activity at PAR-4, a critical differentiation from alternative PAR-1 agonists that may exhibit PAR-2 or PAR-4 cross-reactivity. This selectivity has been verified through functional assays showing that TRAP-6-induced platelet activation is fully blocked by PAR-1 antagonists but unaffected by PAR-4 antagonists [1]. In contrast, the PAR-4 agonist AYPGKF activates PAR-4 without affecting PAR-1, while some longer PAR-1-derived peptides demonstrate partial PAR-2 activation. The functional consequence of this selectivity is demonstrated in endothelial cells where PAR-1 activation by TFLLRN induces COX-2 expression and prostacyclin release, whereas PAR-4 activation by AYPGKF fails to induce COX-2 expression despite comparable ERK1/2 and p38MAPK phosphorylation [2].
| Evidence Dimension | Receptor selectivity (PAR-1 vs PAR-4 activity) |
|---|---|
| Target Compound Data | No detectable activity at PAR-4; complete inhibition by PAR-1 antagonists |
| Comparator Or Baseline | AYPGKF (PAR-4 agonist): activates PAR-4, no PAR-1 effect; some PAR-1 peptides show PAR-2 cross-reactivity |
| Quantified Difference | Qualitative binary selectivity (active at PAR-1 only vs dual/multi-PAR activation) |
| Conditions | Human platelet aggregation assays; human endothelial cell COX-2 expression assays |
Why This Matters
For studies requiring unambiguous attribution of effects to PAR-1 signaling, TRAP-6 provides experimental certainty absent in cross-reactive agonists.
- [1] PeptideDB. TRAP-6 product database entry: shows no activity at PAR-4. View Source
- [2] Syeda F, et al. Cyclooxygenase-2 induction and prostacyclin release by protease-activated receptors in endothelial cells require cooperation between MAPK and NF-κB pathways. J Biol Chem. 2006;281(17):11792-11804. View Source
